(1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid
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Overview
Description
(1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid is a chiral compound with a cyclopropane ring substituted with a phenyl group and two carboxylic acid groups. The compound’s chirality arises from the presence of two stereocenters, making it an interesting subject for stereochemical studies. This compound is used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . For instance, the reaction of styrene with diazomethane in the presence of a catalyst can yield the desired cyclopropane derivative. Another method involves the intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, influencing biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid: The enantiomer of the compound with opposite stereochemistry.
(1R,2S)-2-phenylcyclopropanecarboxylic acid: A similar compound with one carboxylic acid group instead of two.
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: A derivative with an amino group and a vinyl group.
Uniqueness
(1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid is unique due to its specific stereochemistry and the presence of both a phenyl group and two carboxylic acid groups. This combination of structural features makes it valuable for studying stereochemical effects and for use as a chiral building block in organic synthesis.
Properties
Molecular Formula |
C11H10O4 |
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Molecular Weight |
206.19 g/mol |
IUPAC Name |
(1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-9(13)8-6-11(8,10(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)/t8-,11+/m1/s1 |
InChI Key |
CPBWKVACBJABJR-KCJUWKMLSA-N |
Isomeric SMILES |
C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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